3,5-bis(4-chlorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-chlorophenyl)-1H-pyrazole is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-4H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.
3,5-bis(4-bromophenyl)-1H-pyrazole: Similar structure with bromine atoms instead of chlorine atoms.
Uniqueness
3,5-bis(4-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The compound’s unique structural features make it a valuable candidate for various applications in research and industry .
Biological Activity
3,5-bis(4-chlorophenyl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted at the 3 and 5 positions by 4-chlorophenyl groups. Its molecular formula is C14H10Cl2N2, and it exhibits properties typical of pyrazole derivatives, including lipophilicity and potential for various interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. In a study by Selvam et al., several pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds demonstrated up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been widely documented. A study highlighted the synthesis of novel pyrazole derivatives that exhibited potent activity against various bacterial strains including E. coli and S. aureus. Specifically, compounds derived from the pyrazole structure showed promising results in inhibiting bacterial growth .
3. Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal its potential as an antiproliferative agent. In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines such as HCT-116 colon carcinoma cells, with IC50 values indicating effective cytotoxicity . Molecular docking studies further suggest that these compounds interact with key proteins involved in cancer cell proliferation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Inhibition : The compound appears to modulate inflammatory pathways by inhibiting the synthesis and release of pro-inflammatory cytokines.
- Enzyme Interaction : Pyrazoles have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX) and monoamine oxidases (MAO), which play critical roles in inflammation and neurotransmission respectively .
- DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA or affect its replication processes, contributing to their anticancer effects.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound significantly reduced edema in carrageenan-induced inflammation models, showcasing its potential as a therapeutic agent in inflammatory diseases .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against standard antibiotics. The results indicated that certain derivatives exhibited superior efficacy against resistant strains of bacteria .
Data Summary
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFXZWVBCSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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